Inositol 1,3,4,5,6-pentakisphosphate

Oncology PI3K/Akt/mTOR Signaling Kinase Inhibition

Inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5), commonly referred to as IP5, is a highly phosphorylated derivative of myo-inositol that functions as a key metabolic hub and second messenger in eukaryotic cell signaling. It is distinguished from other inositol polyphosphates by its specific phosphorylation pattern on the 1,3,4,5,6 positions of the inositol ring, which dictates its unique biological activities, including selective modulation of the PI3K/Akt pathway.

Molecular Formula C6H17O21P5
Molecular Weight 580.06 g/mol
CAS No. 20298-95-7
Cat. No. B3433283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInositol 1,3,4,5,6-pentakisphosphate
CAS20298-95-7
Molecular FormulaC6H17O21P5
Molecular Weight580.06 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
InChIInChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6?
InChIKeyCTPQAXVNYGZUAJ-UYSNGIAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inositol 1,3,4,5,6-Pentakisphosphate (CAS 20298-95-7) for Signal Transduction & Oncology Research


Inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5), commonly referred to as IP5, is a highly phosphorylated derivative of myo-inositol that functions as a key metabolic hub and second messenger in eukaryotic cell signaling [1]. It is distinguished from other inositol polyphosphates by its specific phosphorylation pattern on the 1,3,4,5,6 positions of the inositol ring, which dictates its unique biological activities, including selective modulation of the PI3K/Akt pathway [2]. This compound is an essential precursor for the synthesis of higher inositol polyphosphates, such as inositol hexakisphosphate (IP6) and the inositol pyrophosphates, and plays a critical role in regulating cellular processes like proliferation and apoptosis [3].

Why Inositol 1,3,4,5,6-Pentakisphosphate (IP5) Cannot Be Substituted by Other Inositol Phosphates in Research


The family of inositol polyphosphates exhibits a high degree of functional specificity that is strictly dictated by the number and, crucially, the position of phosphate groups on the myo-inositol ring. This precise stereochemical arrangement leads to dramatic and quantifiable differences in biological activity between closely related analogs [1]. For instance, while Ins(1,3,4,5,6)P5 shows no intrinsic Ca2+-releasing activity up to 10 µM, a different isomer, Ins(1,3,4,6)P4, is a potent Ca2+ mobilizer with an EC50 of 5.92 µM [2]. Similarly, Ins(1,3,4,5,6)P5 acts as a potent inhibitor of the PI3K/Akt pathway, a property not shared by all inositol phosphates, as demonstrated by its 71% inhibition of PDK1 activity compared to other natural isomers [3]. Such functional divergence underscores the critical need for procurement of the exact isomer, Ins(1,3,4,5,6)P5, to ensure experimental validity and reproducibility in studies of inositol phosphate signaling, cancer biology, and ion channel regulation.

Quantitative Differentiation of Inositol 1,3,4,5,6-Pentakisphosphate from Key Analogs


Selective Inhibition of PDK1 Kinase Activity Compared to Other Natural Inositol Polyphosphates

In a head-to-head kinase profiling study, Ins(1,3,4,5,6)P5 demonstrated the most potent inhibitory activity against 3-phosphoinositide-dependent protein kinase 1 (PDK1) when compared to other naturally occurring inositol polyphosphates [1]. This differential activity highlights its unique potential as a lead compound for targeting the PI3K/Akt pathway.

Oncology PI3K/Akt/mTOR Signaling Kinase Inhibition

Inability to Release Intracellular Calcium Compared to Ins(1,3,4,6)P4

A direct functional comparison in permeabilized SH-SY5Y human neuroblastoma cells revealed a stark difference in calcium-mobilizing activity between Ins(1,3,4,5,6)P5 and a closely related isomer, Ins(1,3,4,6)P4 [1]. This demonstrates the high functional selectivity among inositol phosphate isomers.

Calcium Signaling Second Messenger Neurobiology

Weak Affinity and Lack of Functional Effect on Clathrin Assembly Compared to Other Inositol Polyphosphates

In a competitive binding assay using the synapse-specific clathrin assembly protein AP-3, Ins(1,3,4,5,6)P5 exhibited significantly lower affinity compared to its structural isomer Ins(1,2,4,5,6)P5 and other polyphosphates [1]. Critically, this translates to a lack of functional effect on clathrin assembly.

Synaptic Function Endocytosis Clathrin-Mediated Processes

Moderate Affinity for Putative IP4 Receptor Compared to InsP6 and IP4 Isomers

Competition binding studies against a radiolabeled inositol 1,3,4,5-tetrakisphosphate (IP4) probe revealed a distinct rank order of potency for displacing binding to a putative IP4 receptor in Atlantic salmon olfactory tissue [1]. This data clearly positions Ins(1,3,4,5,6)P5's relative binding affinity among its class.

Receptor Pharmacology Olfactory Signaling Binding Assays

Key Research Applications for Inositol 1,3,4,5,6-Pentakisphosphate (CAS 20298-95-7)


Investigating PI3K/Akt Pathway Inhibition and Apoptosis in Oncology

Use Ins(1,3,4,5,6)P5 as a selective, natural inhibitor to dissect the PI3K/Akt signaling axis in cancer cell lines. As established in [1], this compound potently inhibits Akt phosphorylation and kinase activity, leading to apoptosis in ovarian, lung, and breast cancer cells. It can also be used as a sensitizing agent to enhance the efficacy of chemotherapeutics like cisplatin and etoposide [1]. For comparative studies, a derivative like 2-O-Bn-InsP5 offers even higher potency against PDK1 [2].

Defining Calcium-Independent Inositol Phosphate Signaling Pathways

Leverage the unique property of Ins(1,3,4,5,6)P5 as an inositol polyphosphate that does not mobilize intracellular calcium [2]. This compound can be used as a critical control or as a tool to isolate and study calcium-independent signaling events triggered by higher inositol phosphates, in contrast to active calcium-mobilizing isomers like Ins(1,3,4,6)P4 [2].

Studying Clathrin Assembly and Synaptic Vesicle Recycling

Employ Ins(1,3,4,5,6)P5 as a highly selective negative control in assays for clathrin-mediated endocytosis and synaptic vesicle recycling. Data from [3] demonstrates that, unlike its isomer Ins(1,2,4,5,6)P5 and other polyphosphates like InsP6, Ins(1,3,4,5,6)P5 does not inhibit clathrin assembly by the AP-3 protein. This specificity allows researchers to pinpoint the structural requirements for polyphosphate-mediated regulation of this critical neuronal process.

Probing IP4 Receptor Pharmacology and Specificity

Utilize Ins(1,3,4,5,6)P5 as a competitor in radioligand binding assays to characterize the ligand specificity of putative inositol 1,3,4,5-tetrakisphosphate (IP4) receptors. Its intermediate binding affinity (EC50 = 316 nM) compared to high-affinity (InsP6, EC50 = 42.7 nM) and low-affinity (Ins(1,4,5,6)P4, EC50 = 31.6 µM) ligands provides a valuable benchmark for mapping the structure-activity relationships of this receptor class [4].

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